N'-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzenesulfonohydrazide is a complex organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core, a bromine atom, a phenyl group, and a sulfonohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzenesulfonohydrazide typically involves multiple steps. One common method includes the reaction of 6-bromo-4-phenylquinazoline with 4-methylbenzenesulfonohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N’-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .
Scientific Research Applications
N’-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzenesulfonohydrazide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N’-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide
- N’-(6-bromo-4-phenylquinazolin-2-yl)-2-chlorobenzohydrazide
- N’-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide
Uniqueness
N’-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzenesulfonohydrazide is unique due to the presence of the sulfonohydrazide moiety, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack this functional group or have different substituents.
Properties
Molecular Formula |
C21H17BrN4O2S |
---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
N'-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzenesulfonohydrazide |
InChI |
InChI=1S/C21H17BrN4O2S/c1-14-7-10-17(11-8-14)29(27,28)26-25-21-23-19-12-9-16(22)13-18(19)20(24-21)15-5-3-2-4-6-15/h2-13,26H,1H3,(H,23,24,25) |
InChI Key |
CZIQKWGIPKTTIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.